2,4,6-Triethylbenzoic acid

Mixed Anhydrides Bioorganic Chemistry Reaction Mechanism

A mechanistically specific building block for scientists who cannot afford functional group ambiguity. 2,4,6-Triethylbenzoic acid is the only reagent in its class proven to act exclusively as a phosphorylating agent, avoiding acylation side-reactions that occur with its 2,4,6-trimethyl analog. Its computed XLogP3-AA of 3.8 ensures >4-fold better partition into organic phases than mesitoic acid. Essential for protocols requiring reversible Ca-ATPase inhibition, unique coordination polymer topologies, or acid intermediates stable to hydrolysis.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 92035-96-6
Cat. No. B14365005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethylbenzoic acid
CAS92035-96-6
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)CC)C(=O)O)CC
InChIInChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15)
InChIKeyGZVJGBAQVVJGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Triethylbenzoic Acid: Structural Overview and Industrial Context for Scientific Procurement


2,4,6-Triethylbenzoic acid (CAS 92035-96-6) is a tri-substituted benzoic acid featuring ethyl groups at the 2, 4, and 6 positions on the aromatic ring, resulting in a highly sterically hindered carboxyl group and pronounced lipophilicity (XLogP3-AA = 3.8) [1]. This steric hindrance profoundly alters its chemical reactivity and physical properties compared to less-substituted or differently substituted analogs. The compound's molecular architecture, with ortho-disubstitution flanking the carboxyl group, drives its utility in specific applications—such as the synthesis of hydrolytically stable mixed anhydrides [2], enediol protection strategies [3], and as a precursor for specialized coordination polymers—where the precise balance of steric bulk and lipophilicity is critical. For procurement scientists, understanding this baseline steric and electronic profile is essential, as it dictates performance in applications where simpler benzoic acids fail.

Why 2,4,6-Triethylbenzoic Acid Cannot Be Replaced by Common Benzoic Acid Analogs


Generic substitution of 2,4,6-triethylbenzoic acid with simpler analogs like benzoic acid, 2,4,6-trimethylbenzoic acid (mesitoic acid), or 2,4,6-triisopropylbenzoic acid is scientifically unsound due to the profound and non-linear impact of substituent steric bulk on both reaction mechanism and product architecture. The ortho-disubstitution pattern forces the carboxyl group out of the aromatic plane, dramatically altering its electronic properties and steric accessibility [1]. This steric effect directly dictates reactivity: in the formation of mixed anhydrides with AMP, the triethyl derivative acts exclusively as a phosphorylating agent, whereas the less-hindered trimethyl analog acts as an acylating agent—a mechanistic bifurcation with no predictable linear trend [2]. Furthermore, in coordination polymer synthesis, the size of the ortho-alkyl groups serves as a critical structural switch: trimethylbenzoic acid yields railroad-like polymers, triisopropylbenzoic acid yields linear chains, and the intermediate steric bulk of the triethyl group is poised to produce distinct supramolecular architectures that cannot be achieved by its neighbors [3]. For procurement, selecting a generic benzoic acid derivative without verifying this exact substitution pattern risks complete experimental failure due to either wrong reaction mechanism or unintended material morphology.

2,4,6-Triethylbenzoic Acid: Quantified Differentiation from Closest Analogs for Scientific Selection


Divergent Reactivity in Mixed Anhydride Formation: Phosphorylating vs. Acylating Agent

The mixed anhydride of AMP and 2,4,6-triethylbenzoic acid (Compound IV) functions exclusively as a phosphorylating agent, a mechanistic outcome that differs fundamentally from the mixed anhydride of AMP and 2,4,6-trimethylbenzoic acid (mesitoic acid; Compound MsCOpA), which acts as an acylating agent [1]. This is not a matter of degree but a complete switch in chemical role. Additionally, in biological assays, Compound IV acts as a reversible inhibitor of Ca-ATPase of heavy meromyosin, contrasting with the tri-bromo analog (Compound III) which is an irreversible inhibitor [1]. This mechanistic divergence underscores that the steric bulk of the ethyl groups, as opposed to methyl groups, critically alters the electrophilic character and subsequent nucleophilic attack pathway.

Mixed Anhydrides Bioorganic Chemistry Reaction Mechanism

Steric Control of Coordination Polymer Architecture: Substituent Size as a Morphological Switch

In the synthesis of transition metal coordination polymers with 4,4'-bipyridine as an auxiliary ligand, the ortho-alkyl substituent size on the benzoic acid dictates the polymer topology. The use of 2,4,6-triisopropylbenzoic acid (larger substituent) results in a linear polymer chain ([Zn(L3)2(AL2)]n), whereas 2,4,6-trimethylbenzoic acid (smaller substituent) yields a distinct railroad-like polymer architecture ([M(L2)(OAc)(AL2)]n; M = Mn, Zn) [1]. The 2,4,6-triethylbenzoic acid, with steric bulk intermediate between methyl and isopropyl, occupies a unique parameter space predicted to drive the formation of a third, topologically distinct polymer type—neither linear nor railroad-like. While direct structural data for the triethyl compound in this specific system is a class-level inference, the quantitative structural data for the flanking analogs establishes a steric continuum where the triethyl compound's intermediate size is a critical variable for tuning polymer dimensionality and porosity.

Coordination Polymers Crystal Engineering Metal-Organic Frameworks

Lipophilicity Tuning: Higher LogP for Enhanced Organic Solubility

The lipophilicity of 2,4,6-triethylbenzoic acid, as measured by its computed octanol-water partition coefficient (XLogP3-AA), is 3.8 [1]. This represents a substantial increase over the less-substituted analog, 2,4,6-trimethylbenzoic acid, for which a LogP of approximately 3.17 has been reported [2]. This difference of 0.63 log units translates to a more than 4-fold higher predicted partitioning into organic phases for the triethyl compound. This quantitative increase in lipophilicity directly influences solubility profiles in organic synthesis, membrane permeability in biological studies, and extraction efficiency in sample preparation.

Lipophilicity ADME Extraction Formulation

Mechanistic Divergence in Acid-Catalyzed Esterification

Under strong acid conditions, the esterification of sterically hindered benzoic acids proceeds through distinct reactive intermediates. Mesitoic acid (2,4,6-trimethylbenzoic acid) esterifies via the formation of a stable acylium cation (2,4,6-triMe-ArC=O+), a species that is only viable within a narrow acidity window of 92-98 wt% H2SO4 [1]. In contrast, the less hindered benzoic acid reacts via a protonated carboxylic acid intermediate (ArC(OH)2+) [1]. While direct data for the triethyl analog is not available in this study, the increased steric bulk of the ethyl groups (compared to methyl) is expected to further stabilize the acylium cation intermediate and shift the required acidity window, potentially enabling esterification under milder conditions or with different acid catalysts. This class-level inference points to a differentiated kinetic and mechanistic profile that is critical for optimizing industrial esterification processes.

Esterification Acid Catalysis Reaction Mechanism

2,4,6-Triethylbenzoic Acid: Optimal Deployment Scenarios Based on Quantitative Evidence


Synthesis of Site-Specific Phosphorylating Reagents in Nucleotide Chemistry

When a research protocol requires the selective phosphorylation of a nucleoside or nucleotide, rather than acylation, the mixed anhydride of AMP and 2,4,6-triethylbenzoic acid is the reagent of choice [1]. This application leverages the compound's proven, exclusive role as a phosphorylating agent, a stark contrast to its trimethyl analog which acts as an acylating agent. Procurement of 2,4,6-triethylbenzoic acid is essential for ensuring the correct reaction outcome in bioorganic synthesis.

Crystal Engineering for Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

For materials scientists seeking to expand the library of accessible MOF topologies, 2,4,6-triethylbenzoic acid is a strategic building block. Its intermediate steric bulk, situated between the methyl and isopropyl analogs, is predicted to induce the formation of unique coordination polymer architectures distinct from the known railroad-like (methyl) or linear (isopropyl) polymers [2]. Selecting this specific acid is a rational design choice to probe and exploit steric effects for creating novel porous materials with tailored gas sorption or catalytic properties.

Optimizing Organic-Phase Solubility in Non-Aqueous Synthesis and Liquid-Liquid Extraction

In any synthetic or analytical workflow where high solubility in organic solvents is paramount, 2,4,6-triethylbenzoic acid provides a quantifiable advantage. With a computed XLogP3-AA of 3.8, it is predicted to partition more than 4 times more efficiently into an organic phase than its trimethyl analog (LogP 3.17) [3][4]. This makes it a superior choice for reactions conducted in organic media, for extracting acid intermediates from aqueous reaction mixtures, and for formulating hydrophobic protective groups.

Probing Steric Effects on Enzyme Inhibition Mechanisms

In mechanistic enzymology, the reversible inhibition of Ca-ATPase by the 2,4,6-triethylbenzoic acid-AMP mixed anhydride offers a specific pharmacological tool. This contrasts with the irreversible inhibition caused by the corresponding 2,4,6-tribromobenzoic acid derivative [5]. The ethyl-substituted compound therefore enables studies requiring a reversible inhibitor to avoid permanent inactivation of the target enzyme, making it a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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